6-Bromo-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Bromobenzofuran-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO3 . It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .
Synthesis Analysis
Methods for the synthesis of benzofuran-3-carboxylate esters have been described in recent literature . These methods involve heterocyclization leading to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis
The molecular structure of 6-Bromobenzofuran-3-carboxylic acid consists of a benzofuran ring with a bromine atom at the 6th position and a carboxylic acid group . The molecular weight of this compound is 241.04 .Chemical Reactions Analysis
Benzofuran compounds, including 6-Bromobenzofuran-3-carboxylic acid, can undergo various chemical reactions. For instance, they can be produced from the catalytic oxidation of carbohydrates or carbohydrate-derived molecules . They can also undergo deoxygenative borylation reactions .Physical and Chemical Properties Analysis
6-Bromobenzofuran-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis Techniques and Applications
One-Pot Synthesis of Benzofuran Derivatives
A study demonstrated a convenient one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions. This method offers a cost-effective, mild condition process for synthesizing various 2-arylbenzofuran-3-carboxylic acids, showcasing the utility of 6-Bromobenzofuran-3-carboxylic acid derivatives in organic synthesis (Xu et al., 2015).
Supramolecular Chemistry and Crystal Engineering
Salt and Co-crystal Formation
Research focusing on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives has enhanced understanding of binding mechanisms. The study prepared anhydrous and hydrated multicomponent organic acid–base adducts, contributing to knowledge in crystal engineering and supramolecular assemblies (Jin et al., 2012).
Structure of Organic Acid–Base Adducts
Another study elaborated on the structure of six anhydrous organic acid–base adducts from 6-bromobenzo[d]thiazol-2-amine with various organic acids. The research unveiled the significance of non-covalent interactions in the formation of supramolecular assemblies, offering insights into the design of new molecular architectures (Jin et al., 2014).
Organic Synthesis and Functionalization
N-Heterocyclic Carbene Catalyzed Functionalization
A study on the enantioselective functionalization of 3-aminobenzofurans at the C2-position using 2-bromoenals as the coupling partner highlighted the versatility of 6-Bromobenzofuran-3-carboxylic acid derivatives in synthesizing chiral compounds. The process involves an aza-Claisen rearrangement, demonstrating the compound's potential in asymmetric synthesis (Barik et al., 2020).
Crystallization-Induced Dynamic Resolution
Another significant application is the crystallization-induced dynamic resolution (CIDR) of α-substituted carboxylic acids, showcasing the utility of related compounds in obtaining enantiomerically enriched chiral α-substituted carboxylic acids. This method exemplifies the application of 6-Bromobenzofuran-3-carboxylic acid derivatives in the field of chiral chemistry (Kiau et al., 2004).
Mechanism of Action
Target of Action
6-Bromobenzofuran-3-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . . These activities suggest that the compound interacts with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inhibition of cell growth in the case of anti-tumor activity, or disruption of viral replication in the case of anti-viral activity .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
Benzofuran derivatives are generally considered to have good bioavailability
Result of Action
The molecular and cellular effects of 6-Bromobenzofuran-3-carboxylic acid’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, or inhibit viral replication .
Future Directions
Benzofuran compounds, including 6-Bromobenzofuran-3-carboxylic acid, have attracted significant interest due to their biological activities and potential applications in many aspects . Future research may focus on the development of new synthesis methods, exploration of their biological activities, and their potential applications as drugs .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have strong biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-bromo-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPYUMOFOZKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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